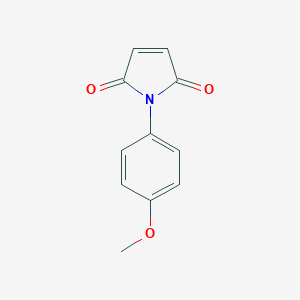

N-(4-Methoxyphenyl)maleimide

描述

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284902 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-17-0 | |

| Record name | 1081-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-Methoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

N-(4-Methoxyphenyl)maleimide is a derivative of maleimide, a class of compounds widely utilized in chemical synthesis and bioconjugation. The presence of the methoxyphenyl group influences its electronic properties, solubility, and reactivity, making it a subject of interest in polymer chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and procedural outlines.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of a maleimide ring attached to a p-methoxyphenyl group. This substitution pattern is key to its specific chemical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 203.19 g/mol | [1][2][3][4] |

| CAS Number | 1081-17-0 | [1][2][3][4] |

| Appearance | Yellow to green solid precipitate | [5] |

| Melting Point | 129 °C | [5] |

| Solubility | Soluble in THF, DMF, DMSO, Chloroform, Ethyl Acetate | [5] |

| Enthalpy of Sublimation (ΔsubH) | 121.1 ± 0.8 kJ/mol (at 350-370 K) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key data from Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Table 2: Key FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3074 | Aromatic C-H stretching | [5] |

| 1778, 1714 | C=O stretching (imide) | [5] |

| 1621, 1588, 1439 | C=C ring stretching (aromatic) | [5] |

| 1265, 1221 | Asymmetric C-O-C stretching | [5] |

| 1091 | Symmetric C-O-C stretching | [5] |

Table 3: Key ¹H-NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Source(s) |

| 7.23–7.35 | multiplet | Aromatic protons (4H) | [5] |

| 7.15 | singlet | -CH=CH- (maleimide ring protons, 2H) | [5] |

| 4.02–3.05 | multiplet | Protons in –CH–CH– group (in polymer form) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate maleamic acid, followed by cyclodehydration.

Step 1: Formation of N-(4-Methoxyphenyl)maleamic Acid

-

Dissolve p-anisidine (also known as 4-methoxyaniline) and maleic anhydride in N,N-Dimethylformamide (DMF) in separate flasks.

-

Add the maleic anhydride solution dropwise to the p-anisidine solution.

-

Stir the reaction mixture for three hours at 25°C.

-

Pour the resulting solution into crushed ice to precipitate the intermediate, p-anisylmaleamic acid.

-

Filter the yellow solid precipitate and dry it under a vacuum.

-

Recrystallize the solid from methanol to obtain the pure intermediate.

Step 2: Cyclodehydration to this compound

-

Treat the purified p-anisylmaleamic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

-

Stir the solution for three hours at 50°C.

-

Pour the reaction mixture into crushed ice or cold water.

-

A green solid precipitate of this compound will form.

-

Filter the precipitate, wash thoroughly with water, and dry to yield the final product (Yield: ~70%).

An alternative method for the cyclodehydration step involves using acetic anhydride and a weak base like sodium acetate.[6][7]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic double bond in the maleimide ring, making it susceptible to various addition reactions.

Maleimides are well-known for their highly efficient and selective reaction with thiols via a Michael addition mechanism.[8] This reaction proceeds rapidly under mild, physiological pH conditions (6.5-7.5) to form a stable thioether bond.[9] This specificity makes maleimide derivatives, including this compound, invaluable reagents in bioconjugation for labeling proteins and peptides at cysteine residues.

As an active dienophile, the maleimide ring readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[7] This allows for the construction of complex cyclic systems and is a powerful tool in organic synthesis.

The vinylene group of the maleimide ring can undergo polymerization under radical conditions.[5] this compound can be homopolymerized or copolymerized with other monomers, such as methyl acrylate or ethyl acrylate, to create polymers with high thermal stability.[5][10] These polymers are of interest for applications in electronics and other industries requiring heat-resistant materials.[11]

-

Place this compound (0.01 mol) in a round-bottom flask with 30 ml of Tetrahydrofuran (THF).

-

Add a free radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) (20 mg).

-

Reflux the solution at 60°C for 12-36 hours.

-

Isolate the resulting polymer by precipitating it in an excess amount of a methanol-water mixture.

-

Wash the polymer precipitate several times with methanol.

-

Dry the final polymer under a vacuum at 55-60°C.

Thermal Properties and Stability

Polymers derived from N-substituted maleimides are known for their significant thermal stability.[11] Thermogravimetric analysis (TGA) of the homopolymer of this compound shows that weight loss begins at approximately 220°C, with significant degradation occurring in the range of 220–550°C.[5] This indicates good thermal resistance suitable for various industrial applications.

Table 4: Thermal Degradation Data

| Temperature | Property | Source(s) |

| 220 °C | Onset of weight loss | [5] |

| ~300 °C | ~34.8% weight loss | [5] |

| 220-550 °C | Range of significant weight loss | [5] |

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[13]

References

- 1. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 2. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 3. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 4. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

N-(4-Methoxyphenyl)maleimide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of N-(4-Methoxyphenyl)maleimide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound is a solid, light yellow crystalline compound.[1] Its core structure consists of a maleimide ring substituted with a 4-methoxyphenyl group. This substitution influences its electronic properties, reactivity, and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2][3][4][5] |

| Molecular Weight | 203.19 g/mol | [2][3][4][5][6] |

| CAS Number | 1081-17-0 | [3][4][5][6] |

| Melting Point | 129 °C | [7] |

| Appearance | Light yellow solid/Yellow crystals | [1] |

| Enthalpy of Sublimation (ΔsubH) | 121.1 ± 0.8 kJ/mol at 350-370 K | [3][4] |

Solubility Profile

It is sparingly soluble in water.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ (ppm): 7.23 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H), 6.83 (s, 2H, HC=), 3.83 (s, 3H, CH₃).[1]

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm): 169.8, 159.2, 134.1, 127.6, 123.7, 114.5, 55.5.[1]

Mass Spectrometry

-

GC-MSD m/z (rel. int.): 203 (M+, 100), 188 (35), 160 (23), 134 (11), 106 (9).[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental data.

Synthesis of this compound

A common synthetic route involves a two-step process starting from p-anisidine and maleic anhydride.

Step 1: Formation of p-anisylmaleamic acid

-

Dissolve p-anisidine and maleic anhydride in dimethylformamide (DMF).[7]

-

Stir the reaction mixture at room temperature (25 °C) for three hours.[7]

-

Pour the reaction solution into crushed ice to precipitate the p-anisylmaleamic acid.[7]

-

Filter the resulting yellow solid and dry it under a vacuum.[7]

-

Recrystallize the solid from methanol to obtain the pure intermediate.[7]

Step 2: Cyclodehydration to this compound

-

Treat the p-anisylmaleamic acid with concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).[7]

-

Stir the mixture for three hours at 50 °C.[7]

-

Pour the solution into crushed ice or cold water to precipitate the final product.[7]

-

Filter the green solid precipitate, wash it with water, and dry.[7]

Biological and Pharmacological Context

While this compound itself is primarily a chemical intermediate, the maleimide functional group is of significant interest in drug development and bioconjugation. Maleimides are known to react with thiol groups in cysteine residues of proteins, forming stable covalent bonds. This reactivity is harnessed in various applications.

General Maleimide Reactivity Pathway

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, enabling the attachment of therapeutic agents, imaging labels, or other molecules to proteins and peptides.

This reactivity makes N-substituted maleimides, including this compound, valuable precursors for the synthesis of more complex molecules with potential therapeutic or diagnostic applications. Further research into the specific biological activities of this compound and its derivatives could unveil novel applications in pharmacology and materials science.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 4. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 5. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 6. N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 9. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Synthesis of N-(4-Methoxyphenyl)maleimide from p-Anisidine: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(4-Methoxyphenyl)maleimide, a valuable compound in medicinal chemistry and materials science. The document details the prevalent two-step synthetic pathway starting from p-anisidine and maleic anhydride. It includes in-depth experimental protocols, a summary of quantitative data, and logical workflows to ensure reproducibility and understanding for researchers in drug development and organic synthesis.

Introduction

N-arylmaleimides are a class of compounds that have garnered significant interest due to their wide range of applications. They serve as crucial building blocks in organic synthesis, particularly as dienophiles in Diels-Alder reactions, and are integral to the development of novel polymers.[1][2] In the realm of medicinal chemistry, the maleimide scaffold is recognized for its potential in developing therapeutics with antifungal, antibacterial, and anticancer properties.[2][3]

The synthesis of this compound from p-anisidine is a classic and efficient demonstration of N-arylmaleimide preparation. The process typically involves two primary steps: the formation of an N-arylmaleamic acid intermediate, followed by a cyclodehydration reaction to yield the final maleimide product.[2][4] This guide elucidates the mechanistic pathway and provides detailed, actionable protocols for laboratory synthesis.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step mechanism:

-

Step 1: Acylation (Maleamic Acid Formation): The synthesis initiates with the nucleophilic attack of the primary amine of p-anisidine on one of the carbonyl carbons of maleic anhydride.[5][6] This reaction opens the anhydride ring to form the intermediate, N-(4-Methoxyphenyl)maleamic acid. This step is typically rapid and proceeds with high atom economy.[7]

-

Step 2: Cyclodehydration: The intermediate maleamic acid undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered imide ring.[8] This step requires a dehydrating agent and often the application of heat to proceed efficiently.[2]

Experimental Protocols

Two common and effective methods for the synthesis are detailed below.

Method A: Acetic Anhydride and Sodium Acetate Dehydration

This is a widely used and reliable method for the cyclization of maleamic acids.[2][9]

-

Part 1: Synthesis of N-(4-Methoxyphenyl)maleamic Acid

-

Dissolve p-anisidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate in a round-bottom flask.[4][10]

-

In a separate flask, dissolve maleic anhydride (1.0 eq) in the same solvent.

-

Slowly add the maleic anhydride solution to the p-anisidine solution with vigorous stirring at room temperature.

-

Continue stirring for 3-4 hours. The maleamic acid intermediate will precipitate out of the solution.[1]

-

Collect the solid product by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.[1]

-

-

Part 2: Cyclodehydration to this compound

-

In a fume hood, place the dried N-(4-Methoxyphenyl)maleamic acid (5 g), anhydrous sodium acetate (3 g), and acetic anhydride (30 mL) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]

-

Heat the mixture in an oil bath to 100°C and maintain this temperature for 45-60 minutes with continuous stirring.[2]

-

After cooling the flask to room temperature, slowly pour the reaction mixture into a beaker containing approximately 100 mL of an ice/water slurry while stirring.[2] This will precipitate the crude this compound.

-

Filter the solid product using a Büchner funnel, wash it several times with cold water, and dry it thoroughly under vacuum or in an oven at ~75°C.[2]

-

The crude product can be further purified by recrystallization from a solvent system like dichloromethane/hexane or by column chromatography.[2]

-

Method B: Sulfonic Acid Phenyl SBA-15 Catalyst Dehydration

This method utilizes a solid acid catalyst, which simplifies the work-up process and offers environmental benefits.[11]

-

Combined One-Pot Procedure:

-

To a reactor equipped with heating, stirring, and a reflux/water separator apparatus, add toluene (500 ml), maleic anhydride (98.06 g, 1.0 mol), p-anisidine (123.12 g, 1.0 mol), and sulfonic acid phenyl SBA-15 catalyst (49.03 g).[11]

-

Heat the stirred mixture to reflux (approx. 112°C) and collect the water byproduct in the separator.[11]

-

Maintain reflux for 2-6 hours until no more water is collected.[11]

-

Stop heating and, while the solution is still hot, remove the catalyst by filtration. The catalyst can be recovered and reused.[11]

-

Cool the filtrate to approximately 50°C and wash with a 15 wt% sodium carbonate solution (450 ml) to neutralize any remaining acidic species.[11]

-

Separate the organic phase and remove the toluene solvent under reduced pressure.[11]

-

The resulting orange-yellow solid is this compound.[11]

-

Data Presentation

The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Reaction Conditions and Yields

| Dehydrating Agent / Method | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Acetic Anhydride / NaOAc | Acetic Anhydride | 100 | 45 min | 50 - 70 | N/A | [2][9] |

| Conc. H₂SO₄ / P₂O₅ | DMF | 50 | 3 h | N/A | N/A | [1][12] |

| PPh₃-CBrCl₃ | N/A | N/A | N/A | 81 | N/A | [4] |

| Sulfonic Acid Phenyl SBA-15 | Toluene | 112 (Reflux) | 2 - 4 h | 84 - 86 | > 99 (HPLC) |[11] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Orange-yellow needle-like solid | [11] |

| Melting Point | 152-154 °C | [11] |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol | |

Experimental Process Workflow

The general laboratory procedure for the two-step synthesis is outlined in the following workflow diagram.

Safety and Handling

-

All experimental procedures should be conducted in a well-ventilated fume hood.[2]

-

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[2]

-

Acetic anhydride is corrosive and harmful if inhaled or swallowed; handle with care.[2]

-

p-Anisidine and maleic anhydride can be irritants. Avoid skin contact and inhalation.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from p-anisidine is a robust and well-documented process. The traditional two-step method involving cyclodehydration with acetic anhydride and sodium acetate is highly effective for laboratory-scale synthesis. Alternative methods, such as those employing solid acid catalysts, offer advantages in terms of operational safety, ease of product purification, and environmental considerations, making them suitable for larger-scale industrial production.[11] This guide provides the necessary technical details for researchers to successfully synthesize and purify this versatile chemical scaffold for further application in research and development.

References

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. books.rsc.org [books.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. The 3 step synthesis you performed in lab is depicted in the following sc.. [askfilo.com]

- 6. Solved by an EXPERT draw a Curved-arrow mechanism for Multistep | Chegg.com [chegg.com]

- 7. N-(4-Methoxyphenyl)maleamic Acid|CAS 24870-10-8 [benchchem.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. CN102887852A - Preparation method of N-(p-methoxyphenyl)maleimide - Google Patents [patents.google.com]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

An In-depth Technical Guide to N-(4-Methoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Methoxyphenyl)maleimide, a versatile chemical compound with significant applications in polymer chemistry and bioconjugation. This document details its chemical properties, synthesis protocols, reactivity, and its role in various scientific domains.

Core Molecular Data

This compound is an aromatic maleimide derivative. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |

| Molecular Weight | 203.19 g/mol | [1][2][3] |

| CAS Number | 1081-17-0 | [1][2][3] |

| Appearance | Yellow to green solid precipitate | [1] |

| Melting Point | 129°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of an aniline derivative with maleic anhydride, followed by a cyclodehydration reaction.

This protocol is based on the methodology described by Meena et al. (2023).[1]

Step 1: Formation of p-Anisylmaleamic Acid

-

Dissolve p-anisidine (4-methoxyaniline) and maleic anhydride in N,N-Dimethylformamide (DMF) (e.g., 30 mL).

-

Stir the reaction mixture for three hours at room temperature (25°C).

-

Pour the reaction solution into crushed ice to precipitate the intermediate, p-anisylmaleamic acid.

-

Filter the resulting yellow solid and dry it under a vacuum.

-

Recrystallize the solid from methanol to obtain the pure p-anisylmaleamic acid.

Step 2: Cyclodehydration to this compound

-

Treat the purified p-anisylmaleamic acid with a dehydrating agent, such as a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

-

Stir the solution for three hours at 50°C.

-

Pour the resulting solution into crushed ice or cooled water to precipitate the final product.

-

Filter the green solid precipitate, wash it with water, and then dry it. The reported yield is approximately 70%.[1]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic double bond of the maleimide ring, making it highly susceptible to Michael addition reactions, particularly with thiols. This property is the cornerstone of its use in bioconjugation.

Maleimides are among the most common reagents for selectively targeting cysteine residues in proteins and peptides. The reaction proceeds via a covalent Michael addition of the thiol group to the maleimide double bond, forming a stable thioether linkage. This specificity allows for the precise attachment of labels, drugs, or other moieties to biomolecules.

This is a generalized protocol for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

-

Protein Preparation: Dissolve the protein to be conjugated in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL. The buffer must not contain any thiol reagents.

-

Disulfide Reduction (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.

-

Maleimide Reagent Preparation: Prepare a stock solution of this compound (or a derivative) in an anhydrous organic solvent like DMSO or DMF (e.g., 10 mM).

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution. A typical starting molar ratio of maleimide to protein is 10:1 to 20:1, though this should be optimized for each specific application.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

-

Purification: Remove excess, unreacted maleimide reagent from the conjugated protein using size exclusion chromatography, dialysis, or spin filtration.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)maleimide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of N-(4-Methoxyphenyl)maleimide. It includes detailed experimental protocols for its synthesis and melting point determination, crucial for its application in research and development.

Physicochemical Properties of this compound

This compound is a derivative of maleimide, a class of compounds widely used in organic synthesis and bioconjugation chemistry. The physical and chemical properties of this compound are essential for its handling, characterization, and application in various chemical reactions.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Melting Point | 129 °C | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [2][3][4] |

| Molecular Weight | 203.19 g/mol | [2][5] |

| CAS Registry Number | 1081-17-0 | [2][3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate maleamic acid, followed by cyclodehydration.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Step 1: Formation of N-(4-Methoxyphenyl)maleamic acid

-

Dissolve equimolar amounts of p-anisidine (4-methoxyaniline) and maleic anhydride in dimethylformamide (DMF).

-

Stir the reaction mixture for three hours at 25°C.

-

Pour the reaction solution into crushed ice to precipitate the N-(4-Methoxyphenyl)maleamic acid.

-

Filter the yellow solid precipitate and dry it under a vacuum.

-

Recrystallize the product from methanol to obtain the pure p-anisylmaleic acid.

-

-

Step 2: Cyclodehydration to this compound

-

Treat the purified p-anisylmaleic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅).

-

Stir the solution for three hours at 50°C.

-

Pour the resulting solution into crushed ice or cooled water to precipitate the final product.

-

Filter the green solid precipitate, wash it with water, and then dry it. The reported yield for this process is 70%.[1]

-

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines a standard procedure for determining the melting point of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Stanford Research Systems DigiMelt MPA-160 or similar)

-

Capillary tubes (sealed at one end)

-

Purified this compound sample

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 110°C (around 20°C below the expected melting point of 129°C).

-

-

Melting Point Measurement:

-

Set a ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[6] A slower ramp rate generally yields a more accurate melting range.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts completely (the end of the melting range).

-

A pure substance will typically exhibit a sharp melting range of 0.5-1.5°C.

-

Visualization of the Melting Point Determination Workflow

Caption: Standard workflow for melting point determination.

Signaling Pathways and Applications

Maleimide derivatives are known for their reactivity towards thiol groups in proteins, making them valuable reagents in bioconjugation and drug development. N-phenylmaleimide polymers, a related class of compounds, are recognized for their thermal stability.[1] While the specific signaling pathways directly modulated by this compound are not extensively detailed in the provided context, its structural motifs suggest potential applications as a building block in the synthesis of more complex molecules with biological activity. For instance, similar maleimide structures have been investigated as potential acetylcholinesterase inhibitors.

This guide provides foundational data and methodologies for researchers working with this compound, ensuring accurate characterization and facilitating its use in further scientific investigation.

References

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 3. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 4. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 5. N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. tandfonline.com [tandfonline.com]

N-(4-Methoxyphenyl)maleimide: A Technical Guide for Researchers

CAS Number: 1081-17-0

This technical guide provides an in-depth overview of N-(4-Methoxyphenyl)maleimide, a versatile molecule with applications in polymer chemistry, bioconjugation, and potentially in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into its chemical properties and biological applications.

Chemical and Physical Properties

This compound is a solid, off-white to yellow compound. Its core structure consists of a maleimide ring attached to a 4-methoxyphenyl group. The electron-withdrawing nature of the maleimide ring makes the double bond susceptible to nucleophilic attack, a key feature for its utility in bioconjugation.

| Property | Value | Reference |

| CAS Number | 1081-17-0 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [1][2][3] |

| Appearance | Off-white to yellow solid | |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound

This compound can be synthesized through a two-step process involving the reaction of p-anisidine with maleic anhydride to form the corresponding maleamic acid, followed by cyclodehydration.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Synthesis of N-(4-Methoxyphenyl)maleamic acid

-

In a round-bottom flask, dissolve p-anisidine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Slowly add an equimolar amount of maleic anhydride to the solution while stirring at room temperature (25°C).

-

Continue stirring the reaction mixture for three hours.

-

Pour the reaction solution into crushed ice to precipitate the N-(4-Methoxyphenyl)maleamic acid.

-

Filter the yellow solid precipitate and dry it under a vacuum.

-

The crude product can be recrystallized from methanol to obtain the pure p-anisylmaleamic acid.

Step 2: Cyclodehydration to this compound

-

Treat the synthesized p-anisylmaleamic acid with a dehydrating agent. A mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) is effective.

-

Stir the solution for three hours at 50°C.

-

Pour the reaction mixture into crushed ice or cold water to precipitate the this compound.

-

Filter the resulting green solid precipitate, wash it with water, and dry it to obtain the final product.

Synthesis of this compound.

Biological Applications and Potential Mechanisms of Action

The primary biological application of this compound stems from the high reactivity of its maleimide group towards thiol groups, particularly the cysteine residues in proteins. This specific reaction, a Michael addition, forms a stable covalent thioether bond, making it an excellent tool for bioconjugation.

Bioconjugation

This compound can be used to label proteins, peptides, and other biomolecules containing free cysteine residues with various tags for detection, purification, or therapeutic purposes.

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. If the peptide contains disulfide bonds, reduce them first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Maleimide Solution: Prepare a stock solution of this compound in an organic solvent like DMF or DMSO.

-

Conjugation Reaction: Add the maleimide solution to the peptide solution. A molar excess of the maleimide (typically 10-20 fold) is used to ensure complete reaction with the thiol groups.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

-

Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine.

-

Purification: Purify the resulting conjugate using methods like dialysis, size-exclusion chromatography, or HPLC to remove excess reagents.

General workflow for bioconjugation.

Cytotoxicity and Potential as an Anticancer Agent

Derivatives of N-phenylmaleimide have demonstrated cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, its structural similarity suggests potential anticancer activity. The cytotoxicity is likely mediated through the covalent modification of essential cellular proteins, leading to the disruption of critical cellular processes and induction of apoptosis.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control (solvent only).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathway Modulation

The electrophilic nature of the maleimide moiety suggests that this compound could interact with and modulate key cellular signaling pathways involved in oxidative stress and inflammation. Based on studies of related compounds, the following pathways are plausible targets:

Studies have shown that N-phenylmaleimide derivatives can increase the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[4] MPO plays a role in the inflammatory response by producing hypochlorous acid, a potent oxidizing agent. Activation of MPO can lead to increased oxidative stress within cells.

Potential MPO-mediated oxidative stress pathway.

Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the Nrf2 transcription factor, which controls the expression of numerous antioxidant and cytoprotective genes. Keap1 contains reactive cysteine residues that can be covalently modified by electrophiles.[5][6][7][8][9] Such modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the antioxidant response element (ARE), thereby upregulating protective genes. Given its electrophilic nature, this compound is a candidate for Keap1 modification.

Hypothesized activation of the Nrf2 pathway.

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance. TrxR contains a reactive selenocysteine residue in its active site that is susceptible to inhibition by electrophilic compounds.[10][11][12][13][14] Inhibition of TrxR can lead to an accumulation of oxidized thioredoxin, resulting in increased oxidative stress and induction of apoptosis. N-aryl maleimides have been identified as potential inhibitors of this enzyme.

Potential inhibition of the Thioredoxin system.

Conclusion

This compound is a valuable reagent with established applications in polymer science and bioconjugation. Its inherent reactivity towards thiols makes it a powerful tool for the site-specific modification of proteins and peptides. Furthermore, its electrophilic character suggests potential for the modulation of key cellular signaling pathways involved in oxidative stress and cell fate decisions. The experimental protocols and hypothesized mechanisms of action presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their respective fields. Further investigation into its specific biological targets and signaling effects is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 3. N-(p-Methoxyphenyl)maleimide [webbook.nist.gov]

- 4. N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]

- 7. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Participation of covalent modification of Keap1 in the activation of Nrf2 by tert-butylbenzoquinone, an electrophilic metabolite of butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of thioredoxin reductase (TrxR) triggers oxidative stress-induced apoptosis in filarial nematode Setaria cervi channelized through ASK-1-p38 mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of thioredoxin reductase activity reduces the antioxidant defense capacity of human pluripotent stem cells under conditions of mild but not severe oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Auranofin inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-(4-Methoxyphenyl)maleimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Methoxyphenyl)maleimide in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide combines qualitative information, data from a structurally similar compound for estimation, and detailed experimental protocols for determining solubility.

Solubility Profile of this compound

This compound is a derivative of maleimide, a class of compounds widely used in bioconjugation, polymer chemistry, and as intermediates in organic synthesis. Understanding its solubility is crucial for its application in these fields.

Qualitative Solubility:

Homopolymers and copolymers of this compound have demonstrated good solubility in a range of common organic solvents. These polymers are reported to be soluble in:

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Ethyl acetate

The monomer, this compound, is noted to be recrystallized from methanol, which indicates at least moderate solubility in this solvent.

Quantitative Solubility of a Structurally Similar Compound:

To provide a quantitative estimate, the table below summarizes the solubility of N-phenylmaleimide, a closely related compound, in various organic solvents. These values can serve as a useful reference for predicting the solubility behavior of this compound.

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) |

| Methanol | Data not available | Soluble | Not specified |

| Ethanol | Data not available | Soluble | Not specified |

| Benzene | Data not available | Soluble | Not specified |

| Water | Data not available | Slightly soluble | Not specified |

Note: The data in the table is for N-phenylmaleimide and should be used as an estimation for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For precise quantification of this compound solubility, the following established experimental methodologies are recommended.

Gravimetric Method

This is a classic and reliable method for determining the solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand at the constant temperature until the undissolved solid has settled.

-

Carefully filter the supernatant through a pre-weighed, fine-porosity filter paper or a syringe filter to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature to avoid decomposition of the solute.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Weigh the container with the dried residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Methodology:

-

Determination of Molar Absorptivity:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the undissolved solid.

-

-

Absorbance Measurement:

-

Take a precise aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the molar absorptivity (or the calibration curve) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent.

-

Synthesis of this compound

The following workflow illustrates the general two-step synthesis of this compound.

In-Depth Technical Guide: FT-IR Spectral Analysis of N-(4-Methoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral data for N-(4-Methoxyphenyl)maleimide. It includes a detailed summary of spectral peaks, the experimental protocol for data acquisition, and a workflow for the synthesis of the compound.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific functional groups within the molecule. The data presented in Table 1 has been compiled from various spectroscopic studies and provides a reference for the identification and characterization of this compound.

Table 1: Summary of FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Reference |

| ~3100 | C-H Stretch | Aromatic C-H | [1] |

| ~3000 | C-H Stretch | Alkene (=C-H) | [2] |

| ~1770 - 1700 | C=O Stretch | Imide (asymmetric and symmetric) | [3] |

| ~1630 | C=C Stretch | Aromatic Ring | [2] |

| ~1512 | C-C Stretch | Aromatic Ring | [4] |

| ~1390 | C-N Stretch | Imide | [4] |

| ~1245 | C-O-C Stretch | Aryl Ether (asymmetric) | General FT-IR correlation charts |

| ~1150 | C-N-C Stretch | Imide Ring | General FT-IR correlation charts |

| ~1030 | C-O-C Stretch | Aryl Ether (symmetric) | General FT-IR correlation charts |

| ~823 | C-H Bend | p-substituted Aromatic Ring (out-of-plane) | [2] |

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound using the KBr (potassium bromide) pellet technique.[4]

Materials and Equipment:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., Shimadzu 8201 PC)[4]

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, FT-IR grade KBr.

-

Grind the KBr in an agate mortar to a fine powder. If necessary, briefly dry the KBr under an infrared lamp to remove any absorbed moisture.

-

Add the this compound sample to the KBr in the mortar.

-

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the FT-IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[4]

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of this compound.

-

Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process involving the formation of the maleamic acid intermediate followed by cyclodehydration.[2][5] The following diagram illustrates this synthetic pathway.

Caption: Synthesis workflow for this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Crystal Structure Analysis of N-(4-Methoxyphenyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis of N-(4-Methoxyphenyl)maleimide, a compound of interest in materials science and drug development. Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for this compound has not been reported. However, extensive crystallographic data is available for its immediate precursor, N-(4-Methoxyphenyl)maleamic acid. This guide presents a thorough analysis of the crystal structure of this precursor, offering valuable insights into the molecular geometry and intermolecular interactions that are likely to influence the solid-state packing of the target maleimide. The experimental protocols for the synthesis and crystallization of the maleamic acid are also detailed, providing a foundation for future studies aimed at obtaining crystals of this compound suitable for X-ray diffraction analysis.

Introduction

N-substituted maleimides are a class of compounds with significant applications in polymer chemistry and bioconjugation. The specific compound, this compound, is of interest due to the electronic properties conferred by the methoxyphenyl group. Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel polymers, and for its potential application in medicinal chemistry. This document summarizes the available structural information and provides detailed experimental methodologies.

Synthesis and Crystallization of N-(4-Methoxyphenyl)maleamic Acid

The synthesis of this compound proceeds through the formation of its precursor, N-(4-Methoxyphenyl)maleamic acid.

Synthesis of N-(4-Methoxyphenyl)maleamic Acid.[1]

A solution of maleic anhydride (0.025 mol) in toluene (25 ml) is treated dropwise with a solution of 4-methoxyaniline (0.025 mol) in toluene (20 ml) with constant stirring. The reaction mixture is stirred for approximately 30 minutes and then left to stand for an additional 30 minutes at room temperature to ensure the completion of the reaction. To remove any unreacted 4-methoxyaniline, the mixture is treated with dilute hydrochloric acid. The resulting solid, N-(4-Methoxyphenyl)maleamic acid, is collected by suction filtration and washed thoroughly with water to remove unreacted maleic anhydride and maleic acid. The crude product is then recrystallized from ethanol to a constant melting point.

Crystallization for X-ray Diffraction.[1]

Single crystals of N-(4-Methoxyphenyl)maleamic acid suitable for X-ray diffraction studies are grown from an ethanol solution by slow evaporation at room temperature.[1] The resulting crystals are described as prism-like and yellowish-green.[1]

Crystal Structure Analysis of N-(4-Methoxyphenyl)maleamic Acid

The crystal structure of N-(4-Methoxyphenyl)maleamic acid was determined by single-crystal X-ray diffraction. The asymmetric unit of the triclinic cell contains two unique molecules.[1]

Crystallographic Data

The following table summarizes the crystallographic data for N-(4-Methoxyphenyl)maleamic acid.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.34030 (17) |

| b (Å) | 11.8258 (4) |

| c (Å) | 12.1207 (4) |

| α (°) | 89.103 (3) |

| β (°) | 88.358 (2) |

| γ (°) | 78.396 (2) |

| Volume (ų) | 1030.15 (5) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 15439 |

| Independent Reflections | 3711 |

| R_int | 0.020 |

Data sourced from Gowda et al. (2010).[1]

Selected Bond Lengths and Angles

The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit.

Molecule 1

| Bond | Length (Å) | Angle | Angle (°) |

| O1-C1 | 1.311(2) | O2-C1-O1 | 122.9(2) |

| O2-C1 | 1.214(2) | O2-C1-C2 | 122.8(2) |

| N1-C4 | 1.348(2) | C3-C4-N1 | 116.0(2) |

| C2-C3 | 1.328(3) | C2-C3-C4 | 128.2(2) |

| C5-N1 | 1.428(2) | C4-N1-C5 | 127.3(2) |

| C8-O4 | 1.370(2) | C7-C8-O4 | 117.4(2) |

| C11-O4 | 1.423(3) | C9-C8-O4 | 124.9(2) |

Molecule 2

| Bond | Length (Å) | Angle | Angle (°) |

| O5-C12 | 1.311(2) | O6-C12-O5 | 122.8(2) |

| O6-C12 | 1.215(2) | O6-C12-C13 | 122.9(2) |

| N2-C15 | 1.347(2) | C14-C15-N2 | 116.1(2) |

| C13-C14 | 1.327(3) | C13-C14-C15 | 128.3(2) |

| C16-N2 | 1.427(2) | C15-N2-C16 | 127.4(2) |

| C19-O8 | 1.372(2) | C18-C19-O8 | 117.3(2) |

| C22-O8 | 1.422(3) | C20-C19-O8 | 125.0(2) |

Data sourced from Gowda et al. (2010).[1]

Torsion Angles and Molecular Conformation

The planarity of the molecules is a key feature. The dihedral angles between the benzene ring and the plane of the maleamic acid unit are 3.43 (5)° and 5.79 (3)° in the two independent molecules.[1] The orientation of the methoxy group is described by the C7—C8—O4—C11 torsion angle of -8.2 (2)° in one molecule and the C27—C28—O8—C31 torsion angle of 0.7 (2)° in the other.[1]

Experimental Workflow and Molecular Structure Visualization

The following diagrams illustrate the experimental workflow for the synthesis and analysis of N-(4-Methoxyphenyl)maleamic acid and the logical relationship for the synthesis of the target maleimide.

Caption: Experimental workflow for the synthesis and crystal structure analysis of N-(4-Methoxyphenyl)maleamic acid.

Caption: Synthetic pathway from starting materials to this compound, highlighting the structurally characterized intermediate.

Conclusion and Future Outlook

While the crystal structure of this compound remains elusive, the detailed analysis of its precursor, N-(4-Methoxyphenyl)maleamic acid, provides a solid foundation for understanding the conformational preferences and non-covalent interactions that are likely to govern its solid-state architecture. The experimental protocols outlined in this guide can be employed in further attempts to grow single crystals of the target maleimide. Future work should focus on exploring a wider range of crystallization conditions, including different solvents and temperatures, to facilitate the growth of crystals suitable for X-ray diffraction analysis. The determination of the crystal structure of this compound will be invaluable for the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide on the Reactivity of the Maleimide Group in N-(4-Methoxyphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the maleimide group in N-(4-Methoxyphenyl)maleimide, a key reagent in bioconjugation and materials science. This document details the chemical properties, reaction kinetics, and stability of this compound, offering valuable insights for its application in research and development.

Core Principles of Maleimide Reactivity

The reactivity of the maleimide group is centered around the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This feature makes it highly susceptible to nucleophilic attack, particularly by thiols (sulfhydryl groups) found in cysteine residues of proteins and peptides. The primary reaction mechanism is a Michael addition, which results in the formation of a stable thioether bond.[1]

The reaction between a maleimide and a thiol is highly chemoselective within a pH range of 6.5 to 7.5.[2] In this range, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and reaction with amines can become a competing side reaction.[2]

Quantitative Analysis of Reactivity and Stability

Table 1: Comparative Reactivity and Stability of Maleimides

| Maleimide Type | Relative Reactivity with Thiols (compared to N-alkyl maleimides) | Half-life of Thiosuccinimide Adduct Hydrolysis (pH 7.4, 37°C) | Key Characteristics |

| N-Alkyl Maleimide | 1x | ~27 hours | Standard reactivity, moderate adduct stability.[4] |

| N-Aryl Maleimide | ~2.5x faster | ~1.5 hours | Enhanced reactivity, faster adduct hydrolysis.[4][5] |

| N-Fluorophenyl Maleimide | - | ~0.7 hours | Further increased reactivity and hydrolysis rate due to electron-withdrawing fluorine.[4] |

N-aryl maleimides, such as this compound, exhibit a faster reaction rate with thiols compared to their N-alkyl counterparts.[5] This is attributed to the electronic effects of the aryl group on the maleimide ring. Furthermore, the resulting thiosuccinimide adduct from N-aryl maleimides undergoes hydrolysis to the corresponding thiosuccinamic acid at a significantly faster rate.[4][5] This ring-opening hydrolysis can be advantageous in certain applications, as it renders the linkage irreversible and can prevent retro-Michael reactions, thereby enhancing the stability of the conjugate.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from maleic anhydride and p-anisidine.

Materials:

-

Maleic anhydride

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Dichloromethane

-

Acetone

-

Ice

Procedure:

-

Formation of the Maleanilic Acid: In a round-bottom flask, dissolve maleic anhydride in a minimal amount of dichloromethane.

-

Slowly add a solution of p-anisidine in dichloromethane to the maleic anhydride solution with stirring at room temperature.

-

Stir the reaction mixture for 2-3 hours. The product, N-(4-methoxyphenyl)maleanilic acid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold dichloromethane.

-

Cyclization to the Maleimide: To a suspension of the dried N-(4-methoxyphenyl)maleanilic acid in acetic anhydride, add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture to 80-90°C and stir for 1-2 hours.

-

Pour the hot reaction mixture into a beaker of ice water with vigorous stirring to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold acetone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines a general procedure for the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide.

Materials:

-

Thiol-containing molecule (e.g., peptide)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Reagent: 1 M solution of a small thiol (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Quenching the Reaction:

-

Add a small excess of the quenching reagent to the reaction mixture to react with any unreacted maleimide.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess reagents and byproducts by purifying the conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography for proteins, or reverse-phase HPLC for peptides).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Reaction scheme of the Michael addition.

Caption: Experimental workflow for bioconjugation.

Caption: Workflow for a signaling pathway probe.

References

The Electron-Donating Effect of the Methoxy Group in N-(4-Methoxyphenyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron-donating effect of the para-methoxy group in N-(4-Methoxyphenyl)maleimide. The electronic nature of substituents on the N-phenyl ring of maleimides plays a crucial role in their reactivity, particularly in important chemical transformations such as Diels-Alder reactions and Michael additions, which are frequently employed in bioconjugation and materials science. The methoxy group, through a combination of inductive and resonance effects, modulates the electrophilicity of the maleimide double bond. This guide details the synthesis of this compound, presents spectroscopic and quantitative data to characterize its electronic properties, and provides experimental protocols for its preparation and kinetic analysis. Visualizations of the underlying chemical principles and experimental workflows are included to facilitate a comprehensive understanding.

Introduction: The Dual Nature of the Methoxy Substituent

The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects. It exhibits an electron-withdrawing inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to the aromatic carbon. Conversely, and more significantly in the para position, it exerts a strong electron-donating resonance effect (+M) by delocalizing one of its lone pairs of electrons into the aromatic π-system.[1] In the context of this compound, this net electron-donating character increases the electron density of the phenyl ring and, by extension, influences the electronic properties of the maleimide moiety. This guide explores the tangible consequences of this electronic effect on the chemical behavior of the molecule.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding maleanilic acid followed by cyclodehydration.[2][3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-Methoxyphenyl)maleanilic acid

-

In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

In a separate flask, dissolve p-anisidine (4-methoxyaniline) (1 equivalent) in the same solvent.

-

Slowly add the p-anisidine solution to the maleic anhydride solution at room temperature with continuous stirring.

-

Stir the reaction mixture for 3 hours at 25 °C.[2]

-

Pour the reaction mixture into crushed ice to precipitate the N-(4-Methoxyphenyl)maleanilic acid.[2]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclodehydration to this compound

-

To the crude N-(4-Methoxyphenyl)maleanilic acid, add a dehydrating agent. A mixture of concentrated sulfuric acid and phosphorus pentoxide (P₂O₅) is effective.[2]

-

Stir the mixture for 3 hours at 50 °C.[2]

-

Pour the reaction mixture into crushed ice or cold water to precipitate the this compound.[2]

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove any acid, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound. The reported yield is around 70%, with a melting point of 129 °C.[2]

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.23 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H), 6.83 (s, 2H, HC=CH), 3.83 (s, 3H, OCH₃) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 169.8 (C=O), 159.2 (C-OCH₃), 134.1 (CH=CH), 127.6 (Ar-C), 123.7 (Ar-C), 114.5 (Ar-C), 55.5 (OCH₃) | [4] |

| FTIR (KBr) | cm⁻¹: ~1710 (C=O stretch, imide), ~1510 (aromatic C=C stretch), ~1250 (C-O stretch, ether) | [3][5] |

Quantifying the Electron-Donating Effect

The electron-donating nature of the para-methoxy group can be quantitatively assessed through its influence on reaction rates. The Hammett equation, log(k/k₀) = σρ, provides a framework for this analysis, where k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively, σ is the substituent constant, and ρ is the reaction constant.

Hammett Substituent Constant (σp)

The para-substituent constant (σp) for the methoxy group is -0.27, indicating its electron-donating character through resonance.[6] This negative value predicts that reactions favored by increased electron density at the reaction center will be accelerated by the presence of a para-methoxy group.

Impact on Diels-Alder Reaction Kinetics

The Diels-Alder reaction, a [4+2] cycloaddition, is a key reaction of maleimides. The reactivity of the maleimide dienophile is influenced by the electronic nature of the N-substituent. An electron-donating group on the N-phenyl ring, such as a methoxy group, increases the electron density of the maleimide double bond, which can decrease its reactivity towards electron-rich dienes. Conversely, it can enhance reactivity with electron-poor dienes.

Table 2: Hammett Constants for para-Substituents and their Predicted Effect on Diels-Alder Reactivity

| Substituent (p-X) | Hammett Constant (σp) | Predicted Effect on Reaction Rate with Electron-Rich Diene |

| -NO₂ | 0.78 | Increase |

| -Br | 0.23 | Increase |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Decrease |

| -OCH₃ | -0.27 | Decrease |

Data sourced from a comprehensive table of Hammett constants.[6]

Experimental Protocol: Kinetic Analysis of the Diels-Alder Reaction

The rate of the Diels-Alder reaction between an N-substituted maleimide and a diene (e.g., cyclopentadiene) can be monitored using techniques like ¹H NMR or UV-Vis spectroscopy.[7][8]

-

Reactant Preparation: Prepare stock solutions of this compound and the chosen diene (e.g., cyclopentadiene) in a suitable deuterated solvent (for NMR) or a UV-transparent solvent.

-

Reaction Initiation: Mix stoichiometric amounts of the diene and dienophile solutions in an NMR tube or a cuvette at a constant temperature.

-

Monitoring the Reaction:

-

¹H NMR: Acquire spectra at regular time intervals. The disappearance of the maleimide vinyl protons (~6.8 ppm) and the appearance of the adduct protons can be integrated to determine the concentration of reactants and products over time.[7]

-

UV-Vis Spectroscopy: Monitor the decrease in absorbance of the maleimide at its λ_max, as the double bond is consumed during the reaction.

-

-

Data Analysis: Plot the concentration of the maleimide versus time. The data can be fitted to a second-order rate law to determine the rate constant (k).

-

Comparison: Repeat the experiment with other para-substituted N-phenylmaleimides under identical conditions to obtain a series of rate constants for a Hammett plot.

Visualizing Core Concepts and Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Electronic Effects of the Methoxy Group

Caption: Inductive vs. Resonance effects of the methoxy group.

Conceptual Hammett Plot

Caption: A conceptual Hammett plot illustrating substituent effects.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. rsc.org [rsc.org]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-(4-Methoxyphenyl)maleimide experimental protocol

Application Note: Synthesis of N-(4-Methoxyphenyl)maleimide

Introduction

N-substituted maleimides are a significant class of compounds in medicinal chemistry and materials science due to their versatile reactivity, particularly in bioconjugation reactions and polymer synthesis.[1][2][3] The maleimide moiety readily undergoes Michael addition reactions with thiols, making it an invaluable tool for covalently linking molecules to cysteine residues in proteins. This compound, featuring an electron-donating methoxy group on the phenyl ring, is a useful intermediate for creating functionalized polymers and biologically active molecules. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: Amine Acylation. Maleic anhydride reacts with 4-methoxyaniline (p-anisidine) to form the intermediate, N-(4-methoxyphenyl)maleamic acid.

-

Step 2: Cyclodehydration. The maleamic acid intermediate is dehydrated to yield the final product, this compound.

Experimental Protocols

Materials and Equipment

-

Maleic Anhydride (≥99%)

-

4-Methoxyaniline (p-Anisidine) (≥98%)

-

Dimethylformamide (DMF), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Phosphorus Pentoxide (P₂O₅)

-

Methanol, reagent grade

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

Protocol 1: Synthesis of N-(4-Methoxyphenyl)maleamic Acid (Intermediate)

This procedure outlines the formation of the amic acid intermediate.

-

In a 100 mL round-bottom flask, dissolve an equimolar amount of 4-methoxyaniline and maleic anhydride in approximately 30 mL of dimethylformamide (DMF).

-

Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.[4]

-

Prepare an ice bath. Pour the reaction solution into a beaker containing crushed ice to precipitate the product.[4]

-

A yellow solid, N-(4-methoxyphenyl)maleamic acid, will form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any unreacted maleic anhydride.

-

Dry the product under vacuum. For further purification, the intermediate can be recrystallized from methanol.[4]

Protocol 2: Synthesis of this compound (Final Product)

This procedure describes the cyclodehydration of the intermediate to form the final maleimide product.

-

Place the dried N-(4-methoxyphenyl)maleamic acid into a clean, dry round-bottom flask.

-